trichodermamide C
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H22N2O9 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(4aS,5R,8R,8aS)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,5,8-trihydroxy-N-methyl-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O9/c1-23(12-8-10-4-6-14(29-2)17(30-3)16(10)31-20(12)27)19(26)11-9-21(28)15(25)7-5-13(24)18(21)32-22-11/h4-8,13,15,18,24-25,28H,9H2,1-3H3/t13-,15-,18+,21+/m1/s1 |
InChI Key |
PCMUPOUDXMFDRE-NYGSYELISA-N |
Isomeric SMILES |
CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)O)O |
Canonical SMILES |
CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NOC4C(C=CC(C4(C3)O)O)O |
Synonyms |
trichodermamide C |
Origin of Product |
United States |
Chemical Reactions Analysis
Construction of the 1,2-Oxazadecaline Core
The synthesis begins with a 1,2-addition of an α-C-lithiated O-TBS ethyl pyruvate oxime (16c ) to benzoquinone (17 ), followed by an oxa-Michael ring-closure (Figure 1). This reaction forms the cis-1,2-oxazadecaline enone (15 ) in 92% yield under optimized conditions (LiTMP, THF, −78 °C) .
Critical Optimization Parameters (Table 1):
| Entry | Oxime | Base | Yield (%) |
|---|---|---|---|
| 5 | 16c | LiTMP | 92 |
| 6 | 16c | LiTMP* | 34 |
| 7 | 16c | LiTMP† | 88 |
*1 equivalent of LiTMP. †Scaled to 40.8 mmol (10 g of 16c ) .
Epoxidation and Stereochemical Control
The distal C8–C9 double bond in intermediate 27 undergoes Mn(salen)-catalyzed epoxidation using iodosobenzene, achieving complete stereoselectivity at the convex face. This step forms the epoxide precursor for selenide functionalization .
Selenide Formation and Rearrangement
A trans-selective ring-opening of the distal epoxide with phenylselenol introduces the selenide group. Subsequent oxidation triggers a -sigmatropic selenoxide rearrangement , yielding the final trichodermamide C structure .
Oxa-Michael Cyclization
The oxa-Michael closure proceeds via a six-membered transition state, with the O-TBS group directing stereochemistry. This step establishes four contiguous stereocenters in the oxazadecaline core .
Selenoxide Rearrangement
The selenoxide intermediate undergoes a stereospecific -shift, transferring chirality from selenium to carbon. This reaction is pivotal for installing the C6-chloro substituent, critical for cytotoxicity .
N-Methylation Resistance
Early attempts to couple N-methylaminocoumarin (25b ) failed due to steric hindrance. The solution involved pre-methylation of intermediate 27 using iodomethane, K₂CO₃, and 18-crown-6 (95% yield) .
Scalability
The synthesis was scaled to gram quantities by:
Biological Relevance of Synthetic Modifications
The C6-chloro and N-methyl groups introduced during synthesis are essential for cytotoxicity (IC₅₀ = 0.68 μg/mL in HCT116 cells) . Structure-activity studies confirm that truncating the 2-amidocoumarin moiety abolishes activity, underscoring the need for precise functionalization .
Comparative Analysis of Trichodermamide Syntheses
| Step | This compound | Trichodermamide A/B |
|---|---|---|
| Core Construction | 16c + 17 | Same |
| Epoxidation Site | Distal (C8–C9) | Proximal (C6–C7) |
| Selenide Installation | Trans-selective | Retention of config. |
| Total Steps | 9 from 15 | 8–11 from 15 |
This synthesis establishes a robust platform for accessing structurally complex 1,2-oxazadecalines, enabling further exploration of their pharmacological potential.
Preparation Methods
Chemical Synthesis of Trichodermamide C
Construction of the 1,2-Oxazadecaline Core
The foundational step in this compound synthesis involves constructing the cis-1,2-oxazadecaline core, a structural feature shared with related compounds like aspergillazine A. The process begins with a 1,2-addition of an α-C-lithiated O-silyl ethyl pyruvate oxime to benzoquinone, followed by an oxa-Michael cyclization to form the oxazadecaline system. This method achieves high regioselectivity and yield (up to 95%) under optimized conditions, enabling gram-scale production of intermediates.
Key reagents and conditions:
Functionalization and N-Methylation
Following core assembly, the enone undergoes functionalization to introduce the N-methylamide group. Amide 27 (derived from the oxazadecaline enone) is treated with iodomethane in the presence of 18-crown-6 and potassium carbonate, achieving 95% yield of the N-methylated product. This step is critical for matching the substitution pattern of this compound.
Optimized conditions for N-methylation :
Epoxidation and Trans-Selective Ring-Opening
The distal C8–C9 double bond in the intermediate undergoes Mn(salen)-catalyzed epoxidation, forming an allylic epoxide. Subsequent trans-selective ring-opening with phenylselenol introduces a selenide group, which is pivotal for the final rearrangement.
Reaction specifics :
Selenoxide-Sigmatropic Rearrangement
The penultimate step involves oxidatively inducing a-sigmatropic rearrangement of the selenide intermediate. Treatment with hydrogen peroxide generates a selenoxide, which rearranges to install the thiomethyl group characteristic of this compound.
Final steps :
- Oxidation : 30% H₂O₂ in CH₂Cl₂ at 0°C.
- Rearrangement : Spontaneous at room temperature, yielding this compound in 87% overall yield from the selenide.
Table 1: Summary of Synthetic Steps for this compound
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | 1,2-Addition | LDA, benzoquinone, −78°C | 92 |
| 2 | Oxa-Michael Cyclization | BF₃·OEt₂, CH₂Cl₂, rt | 89 |
| 3 | N-Methylation | CH₃I, 18-crown-6, K₂CO₃, DMF | 95 |
| 4 | Epoxidation | Mn(salen), m-CPBA, CH₂Cl₂ | 91 |
| 5 | Ring-Opening | PhSeH, THF, 0°C | 88 |
| 6 | Selenoxide Rearrangement | H₂O₂, CH₂Cl₂, rt | 87 |
Biosynthetic Isolation from Fungal Sources
Fermentation and Culture Conditions
This compound is natively produced by Eupenicillium spp. and Trichoderma spp. through submerged liquid fermentation. Optimal yields require:
Extraction and Purification
Post-fermentation, the broth is filtered, and the supernatant is extracted with ethyl acetate. The crude extract undergoes chromatographic purification:
- Size-exclusion chromatography : Sephadex LH-20 in methanol.
- Reversed-phase HPLC : C18 column with acetonitrile/water gradient (20% → 80% over 30 min).
Key challenges :
- Co-elution with structurally similar metabolites (e.g., trichodermamides A and B).
- Degradation risks during solvent evaporation, necessitating low-temperature processing.
Table 2: Isolation Parameters for this compound
| Parameter | Detail |
|---|---|
| Source organism | Eupenicillium sp. (strain not disclosed) |
| Fermentation time | 10–14 days |
| Yield | 2.1 mg/L culture broth |
| Purity (HPLC) | ≥98% |
Comparative Analysis of Methods
Synthetic vs. Biosynthetic Routes
- Efficiency : Chemical synthesis achieves higher yields (≈50% overall) compared to fermentation (≈0.02% w/w).
- Scalability : The synthetic route is gram-scale compatible, whereas biosynthetic methods require large bioreactors for milligram quantities.
- Stereochemical control : Enzymatic pathways in fermentation inherently ensure correct stereochemistry, whereas synthesis demands chiral auxiliaries or catalysts.
Emerging Methodologies and Innovations
Enzymatic Methylation
Recent advances propose using methyltransferases (e.g., TrdM) to catalyze N-methylation in hybrid synthetic-biosynthetic routes, reducing reliance on harsh alkylating agents.
Solid-Phase Synthesis
Preliminary studies explore immobilizing the oxazadecaline core on Wang resin to streamline intermediate purification, though yields remain suboptimal (≈60% per step).
Q & A
Q. What are the key synthetic challenges in constructing the 1,2-oxazadecaline core of trichodermamide C, and how are they addressed?
The 1,2-oxazadecaline core requires stereoselective epoxidation and selenoxide [2,3]-sigmatropic rearrangement. A Mn(salen)-catalyst (e.g., N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-ethylenediaminomanganese(III) chloride) enables regio- and stereoselective epoxidation of the distal C8–C9 double bond in enone precursors . The selenoxide rearrangement is induced by oxidizing selenide intermediates with phenylselenol/NaHCO3, followed by nucleophilic displacement (e.g., CaCl2 in DMSO) to install critical stereocenters .
Q. What analytical methods are essential for validating the structural integrity of synthetic this compound?
Single-crystal X-ray crystallography is critical for confirming trans-configurations in intermediates (e.g., methyl/ethyl carbonates) . NMR and HPLC-MS are used to verify regio- and stereochemical outcomes during epoxidation and selenide functionalization. For example, the C9–OH stereocenter is validated via coupling constants and NOE correlations in intermediates like selenide 24 .
Q. How does the chlorohydrin group in trichodermamide B inform structure-activity relationship (SAR) studies for this compound?
Trichodermamide B’s chlorohydrin group is linked to DNA damage via reactive epoxide formation, inducing S-phase arrest and apoptosis in HeLa cells (IC50 = 1.4–21 μM). For this compound, SAR studies should focus on substitutions at analogous positions (e.g., N-methylation or hydroxylation) to assess cytotoxicity mechanisms. Comparative assays using HCT-116 and HeLa cell lines can identify bioactivity divergence .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stereochemical outcomes during this compound synthesis?
Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogues?
Mechanistic studies (e.g., γH2AX staining for DNA damage, cell cycle profiling) differentiate modes of action. For example, trichodermamide B induces S-phase arrest via DNA double-strand breaks, while analogues lacking the chlorohydrin group show alternative mechanisms. For this compound, transcriptomic profiling (RNA-seq) or proteomics can identify unique pathways affected by structural variations .
Q. What methodologies enable scalable synthesis of this compound for in vivo studies?
A 9-step synthesis from enone15 minimizes chromatography by using crystalline intermediates (e.g., carbonate 20a). Key steps include:
- N-methylation : 95% yield with iodomethane, 18-crown-6, and K2CO3.
- Trans-selective epoxide ring-opening : Phenylselenol/NaHCO3 ensures stereochemical fidelity.
- Oxidative rearrangement : H2O2/pyridine triggers selenoxide sigmatropic shifts .
Scale-up requires solvent optimization (e.g., cyclohexane/PhCF3 for epoxidation) and flow chemistry to enhance yields.
Methodological Guidance
Q. How to design comparative assays for this compound and its biosynthetic precursors?
- Cell-based assays : Use HCT-116, HeLa, and P388 cell lines with IC50 determinations (MTT assay).
- Mechanistic profiling : Compare DNA damage markers (e.g., p53, ATM kinase) via Western blot.
- Metabolic stability : Assess microsomal half-life (human liver microsomes) to prioritize analogues .
Q. What computational tools predict this compound’s physicochemical properties and target interactions?
Q. How to address reproducibility challenges in this compound’s selenoxide rearrangement?
- Standardize oxidation conditions : H2O2 concentration, temperature (0°C), and solvent (THF) must be tightly controlled.
- Monitor intermediates : Real-time LC-MS tracks selenoxide formation to prevent over-oxidation.
- Cross-validate with synthetic standards : Compare NMR data with published spectra .
Data Interpretation and Reporting
Q. How to present conflicting bioactivity data in this compound studies?
- Contextualize with SAR tables : Highlight structural differences (e.g., N-methyl vs. hydroxyl groups) and correlate with IC50 values.
- Mechanistic diagrams : Use pathway maps to illustrate divergent modes of action (e.g., DNA damage vs. metabolic inhibition).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance in cytotoxicity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
